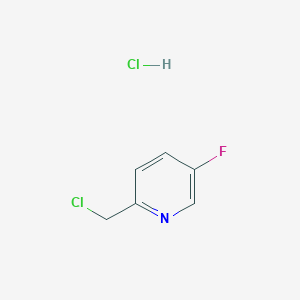

2-(Chloromethyl)-5-fluoropyridine hydrochloride

描述

2-(Chloromethyl)-5-fluoropyridine hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at the 2-position and a fluorine atom at the 5-position of the pyridine ring, with a hydrochloride salt formation enhancing its stability . This compound is of significant interest in medicinal and agrochemical synthesis due to the reactivity of the chloromethyl group, which facilitates further functionalization (e.g., nucleophilic substitution or coupling reactions) .

Synthesis: Early studies noted that 2-(chloromethyl)-5-fluoropyridine precursors were synthesized in-house via chlorination of alcohol intermediates using thionyl chloride (SOCl2). For example, 3-(chloromethyl)-5-fluoropyridine was derived from a nicotinic acid derivative through reduction with lithium aluminum hydride (LAH) followed by chlorination . However, recent supplier catalogs confirm its commercial availability, with eight suppliers currently offering the compound .

属性

IUPAC Name |

2-(chloromethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGHWZARBJUVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5-fluoropyridine hydrochloride typically involves the chloromethylation of 5-fluoropyridine. This reaction can be carried out using reagents such as formaldehyde and hydrochloric acid under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 2-(Chloromethyl)-5-fluoropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(chloromethyl)-5-fluoropyridine-3-oxide.

Reduction: Formation of 2-(chloromethyl)-5-fluoropyridine-3-amine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C6H6ClFN

- Molecular Weight : 151.57 g/mol

- Physical Appearance : White to off-white crystalline solid

- Density : Approximately 1.3 g/cm³

- Boiling Point : Around 178.5 °C at standard atmospheric pressure

The compound features a pyridine ring substituted with both a chloromethyl group and a fluorine atom, enhancing its reactivity and solubility in water due to its hydrochloride form.

Scientific Research Applications

2-(Chloromethyl)-5-fluoropyridine hydrochloride has been utilized in various scientific domains:

Organic Synthesis

- Reagent in Alkylation Reactions : It serves as a reagent in base-catalyzed alkylation processes, facilitating the synthesis of more complex organic molecules.

- Building Block for Complex Structures : Its unique structure allows it to act as a building block in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

- MRI Contrast Agent Synthesis : The compound is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which acts as a Zn2+-sensitive magnetic resonance imaging (MRI) contrast agent. This application is crucial for enhancing imaging techniques in medical diagnostics.

- Potential Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases associated with tumor growth.

Biochemical Applications

- Biological Activity Studies : The compound is being studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. It has shown promise in modulating cytokine production and inhibiting bacterial growth .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Chlorine and fluorine on pyridine | Lacks chloromethyl group; less reactive |

| 5-Chloro-2-fluoropyridine | Chlorine at position 5 | Different substitution pattern; potential for different reactions |

| 3-Chloromethyl-4-fluoropyridine | Chloromethyl at position 3 | Different position of substitution; altered biological activity |

| 2-(Bromomethyl)-5-fluoropyridine | Bromomethyl instead of chloromethyl | Different halogen; may exhibit different reactivity |

This table highlights the structural uniqueness of this compound compared to similar compounds, emphasizing its enhanced potential for unique chemical reactivity.

Case Study 1: MRI Contrast Agent Development

In a study published on the synthesis of Gd3+ complexes, researchers demonstrated that the incorporation of this compound significantly improved the sensitivity and effectiveness of MRI imaging techniques. The resulting contrast agents showed enhanced performance in detecting Zn2+ ions, which are critical for various biological processes.

Case Study 2: Anticancer Research

A focused medicinal chemistry effort explored the use of this compound as an inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). The study found that derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their viability as lead compounds for further development in cancer therapy.

Case Study 3: Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties. A clinical study assessed its efficacy against multidrug-resistant bacterial infections, reporting a significant reduction in bacterial load among treated subjects compared to controls .

作用机制

The mechanism by which 2-(chloromethyl)-5-fluoropyridine hydrochloride exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

Key Properties :

- Molecular Formula : C6H5Cl2FN (calculated based on structural analogs) .

- Molecular Weight : ~181.5 g/mol.

- Applications: Intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., neonicotinoid analogs) .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

3-(Chloromethyl)-5-fluoropyridine Hydrochloride

- Structure : Chloromethyl group at the 3-position instead of 2.

- Synthesis : Synthesized via LAH reduction of a nicotinic acid derivative followed by SOCl2 chlorination .

- Molecular Weight : ~181.5 g/mol (identical to the 2-isomer).

- For instance, the 3-substituted isomer may exhibit reduced nucleophilic substitution efficiency due to steric hindrance near the pyridine nitrogen .

2-Chloro-5-(chloromethyl)pyridine

- Structure : Lacks the fluorine atom but retains the chloromethyl group.

- Properties: Melting Point: Not reported, but decomposes at high temperatures, generating hazardous gases (e.g., HCl, COx) . Safety: Classified as a Class 8 corrosive substance (DOT/IATA), requiring stringent handling .

- Applications : Used in insecticide synthesis (e.g., imidacloprid intermediates) .

Halogen-Substituted Derivatives

5-Bromo-2-fluoropyridine

2-(Chloromethyl)-6-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl (-CF3) group at the 6-position.

- Properties :

Heterocyclic Analogs

2-(Chloromethyl)-5-fluoronaphthalene

生物活性

2-(Chloromethyl)-5-fluoropyridine hydrochloride is a compound characterized by its chloromethyl and fluorine substituents on a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology, biochemistry, and material science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C6H6ClFN

- Molecular Weight : 151.57 g/mol

- Appearance : White to off-white crystalline solid

- Density : Approximately 1.3 g/cm³

- Boiling Point : Around 178.5 °C at standard atmospheric pressure

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of more complex biological molecules. This compound can act as a building block in the synthesis of pharmaceuticals and chemical probes for studying biological systems .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that fluorinated pyrimidines can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism often involves the intracellular release of active metabolites that inhibit crucial enzymes like thymidylate synthase, leading to disrupted DNA synthesis .

Case Studies

-

Study on Fluorinated Compounds :

A series of fluorinated pyrimidines were evaluated for their growth inhibitory activity against L1210 mouse leukemia cells. The results demonstrated potent inhibition, suggesting that fluorination increases the efficacy of these compounds in targeting cancer cells . -

MRI Contrast Agent Development :

This compound has been utilized in synthesizing Gd3+ diethylenetriaminepentaacetic acid bisamide complexes for magnetic resonance imaging (MRI). These complexes serve as contrast agents sensitive to Zn2+, showcasing the compound's versatility beyond traditional medicinal applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Chlorine and fluorine on pyridine | Lacks chloromethyl group; less reactive |

| 5-Chloro-2-fluoropyridine | Chlorine at position 5, fluorine at position 2 | Different substitution pattern; potential for different reactions |

| 3-Chloromethyl-4-fluoropyridine | Chloromethyl at position 3 | Different position of substitution; altered biological activity |

| 2-(Bromomethyl)-5-fluoropyridine | Bromomethyl instead of chloromethyl | Different halogen; may exhibit different reactivity |

The presence of both the chloromethyl and fluorine groups distinguishes this compound from other similar compounds, enhancing its potential for unique chemical reactivity and biological interactions .

常见问题

Q. What are the critical safety protocols for handling 2-(Chloromethyl)-5-fluoropyridine hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation & PPE: Use fume hoods for reactions and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust generation due to potential respiratory irritation .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hazardous decomposition products (e.g., hydrogen chloride) .

- Waste Disposal: Segregate waste in labeled containers and collaborate with certified waste management services to ensure compliance with environmental regulations .

Q. How can researchers validate the structural purity of this compound post-synthesis?

Methodological Answer:

-

Analytical Techniques:

Technique Purpose Key Parameters NMR Spectroscopy Confirm molecular structure Compare H/C NMR peaks to reference data for chloromethyl and fluoropyridine moieties . HPLC-MS Assess purity and detect impurities Use a C18 column with acetonitrile/water gradient (e.g., 70:30 v/v) and monitor for [M+H] ions . X-ray Crystallography Resolve ambiguous stereochemistry Grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Advanced Research Questions

Q. What synthetic strategies enable selective functionalization at the chloromethyl group of this compound?

Methodological Answer:

- Nucleophilic Substitution: React with amines (e.g., benzylamine) in DMF at 80°C to replace the chloro group. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Cross-Coupling Reactions: Use Pd(PPh) catalyst in Suzuki-Miyaura coupling with arylboronic acids. Optimize base (e.g., KCO) and solvent (toluene/ethanol) to minimize side reactions .

- Challenges: Competing reactivity at the fluoropyridine ring may require protective groups (e.g., Boc for amines) to ensure regioselectivity .

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

Methodological Answer:

-

Controlled Stability Studies:

Condition Observation Mechanism Mitigation Strategy Acidic (pH < 3) Rapid hydrolysis to 5-fluoropyridine-2-methanol Protonation accelerates chloromethyl cleavage Use buffered solutions (pH 5–7) during reactions . Alkaline (pH > 9) Degradation via nucleophilic attack on the pyridine ring Base-induced ring-opening Avoid strong bases (e.g., NaOH) in aqueous systems . -

Recommendation: Conduct real-time stability testing using HPLC to track degradation products and adjust reaction conditions accordingly .

Q. What methodologies optimize the yield of this compound in multistep syntheses?

Methodological Answer:

- Stepwise Optimization:

- Yield Improvement: Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions and increase throughput .

How does the fluoropyridine ring influence the biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Antimicrobial Activity: Fluorine’s electronegativity enhances membrane penetration, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .

- Kinase Inhibition: The pyridine ring acts as a hydrogen-bond acceptor, improving binding affinity (IC < 50 nM) in kinase assays .

- Screening Protocol: Test derivatives in in vitro assays (e.g., fluorescence polarization for kinase activity) and validate with molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。